3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O/c19-17-8-2-1-5-15(17)9-10-18(22)21-12-4-11-20(13-14-21)16-6-3-7-16/h1-2,5,8,16H,3-4,6-7,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJNUSQWKUWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one , also known as (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound includes a bromophenyl group and a cyclobutyl-substituted diazepane ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Diazepane Ring : Cyclization of appropriate amine precursors.
- Introduction of the Cyclobutyl Group : Alkylation reactions using cyclobutyl halides.
- Attachment of the Bromophenyl Group : Nucleophilic substitution reactions to couple the bromophenyl group to the diazepane ring.
This synthetic pathway is crucial for understanding the compound's properties and reactivity .
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The bromophenyl group enhances hydrophobic interactions, while the diazepane ring facilitates polar interactions with target proteins. This dual interaction profile may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects .
Pharmacological Profiles
Recent studies have utilized computer-aided drug design to estimate the biological activity profiles of this compound. The predictions indicate potential interactions with several pharmacological targets, including:
- Neurotransmitter Receptors : The compound may influence neurotransmission by acting as an antagonist or agonist at specific receptor sites.
- Enzymatic Activity Modulation : It may inhibit or activate enzymes involved in metabolic pathways.
These interactions suggest that this compound could be explored for therapeutic applications in treating neurological disorders .
Study on Neuroprotective Effects
A study investigating the neuroprotective effects of compounds similar to this compound found that these compounds exhibited significant protective effects against oxidative stress in neuronal cells. The mechanism was proposed to involve modulation of antioxidant enzyme activity and inhibition of apoptotic pathways .
Toxicity and Safety Profile
Research into the toxicity profiles of related compounds has shown varying degrees of adverse effects depending on structural modifications. For instance, while some derivatives showed promising therapeutic effects, others were associated with hepatotoxicity and other organ-specific toxicities. Understanding these profiles is critical for assessing the safety and efficacy of this compound in clinical settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chlorophenyl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Structure | Moderate neuroactivity |
| 3-Fluorophenyl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Structure | High binding affinity to serotonin receptors |
| 3-Methylphenyl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Structure | Low neuroactivity |
The comparison highlights that variations in halogen substituents significantly influence biological activity, suggesting that further exploration of structural modifications could lead to enhanced therapeutic agents.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C18H26BrN2O
Molecular Weight : 364.32 g/mol
IUPAC Name : 3-(2-bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one
The compound features a bromophenyl group and a cyclobutyl-substituted diazepane ring, contributing to its unique chemical behavior.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules. It can undergo various reactions, including:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate, chromium trioxide |
| Reduction | Alteration of oxidation states | Lithium aluminum hydride, sodium borohydride |
| Substitution | Formation of derivatives with different functional groups | Alkyl halides, acyl chlorides |
Biological Research
The compound has been investigated for its potential as a ligand for various biological receptors. Its interaction with neurotransmitter systems suggests possible applications in developing new pharmaceuticals targeting:
- GABA_A Receptors : Enhancing inhibitory neurotransmission could lead to anxiolytic and sedative effects.
- Dopamine Receptors : Modulation of dopaminergic pathways may provide therapeutic benefits for neurological disorders.
Case Study: Neuropharmacological Effects
A study demonstrated that compounds similar to this compound exhibited significant anxiolytic effects in animal models. The mechanism was attributed to enhanced GABA_A receptor activity, leading to increased chloride ion influx into neurons.
Medicinal Chemistry
In medicinal chemistry, this compound's potential therapeutic applications are being explored:
- Neurological Disorders : Due to its interactions with GABA_A and dopamine receptors, it may be effective in treating conditions such as anxiety and depression.
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in behavioral models.
Q & A
Q. What are the optimal synthetic routes and purification strategies for 3-(2-Bromophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one?
- Methodological Answer : Synthesis typically involves coupling the bromophenyl moiety with the diazepane ring via nucleophilic substitution or amidation. Key steps include:
- Cyclobutyl-diazepane precursor preparation : Cyclobutylamine reacts with diethyl oxalate to form the diazepane backbone, followed by Boc-protection .
- Bromophenyl ketone coupling : The ketone group is introduced via Friedel-Crafts acylation or Grignard reactions, with bromine substitution optimized for regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
| Reaction Optimization | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazepane ring formation | 0°C, anhydrous THF, 12 h | 65 | 90 |
| Bromophenyl coupling | 80°C, DCM, Pd(PPh₃)₄ catalyst | 78 | 92 |
| Final purification | Column chromatography | 85 | 95 |
Q. How to characterize the compound’s structural and spectroscopic properties?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 7.45–7.30 (m, aromatic H), 3.60–3.20 (m, diazepane CH₂), 2.90 (s, cyclobutyl CH₂) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 365.2 (calculated: 365.1) .
- IR : Strong carbonyl stretch at 1680 cm⁻¹ (C=O) and N-H bend at 1550 cm⁻¹ .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (25 mg/mL), methanol (10 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). Use sonication (30 min, 40°C) to enhance dissolution .
- Stability : Store at -20°C under argon; monitor degradation via HPLC over 30 days. Avoid prolonged exposure to light (photodegradation observed at λ > 300 nm) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Toxicity : Acute oral LD₅₀ (rat) > 500 mg/kg; wear nitrile gloves and FFP3 respirators. Avoid inhalation (H332 risk) .
- Environmental Hazard : Classified as H410 (toxic to aquatic life). Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog Synthesis : Replace bromine with Cl/F or modify the cyclobutyl group. Compare binding affinity (e.g., radioligand assays) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic pockets, hydrogen bonds) .
Q. What methodologies assess environmental fate and biodegradation pathways?
- Methodological Answer :
- Hydrolysis : Incubate in pH 7.4 buffer (37°C, 30 days); analyze by LC-QTOF for degradation products (e.g., debrominated derivatives) .
- Soil Sorption : Use batch equilibrium (OECD 106) with loamy soil; log Kₒc = 2.8 indicates moderate mobility .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Compare cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., IC₅₀ for reference compounds).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile EC₅₀ discrepancies across studies .
Q. What computational approaches predict metabolic pathways and metabolite toxicity?
- Methodological Answer :
- In Silico Metabolism : Use GLORYx for phase I/II metabolism prediction; highlight CYP3A4-mediated oxidation .
- Toxicity Prediction : ADMETLab 2.0 flags potential hepatotoxicity (TPA score: 0.72) .
Q. How to determine crystallographic parameters for structural validation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane). Data collection at 100 K resolves bond angles (C=O: 120.5°) and torsional strain in the cyclobutyl group .
Q. What advanced analytical techniques quantify trace impurities?
- Methodological Answer :
- LC-MS/MS : MRM mode (transition m/z 365 → 212) detects impurities <0.1%.
- NMR DOSY : Differentiates residual solvents (e.g., DMSO-d₆) from byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
